NOX4 Antagonist Potency: ~2-Fold Improvement over the Closest Structurally Characterized Quinoxaline Comparator
In a cell-free assay measuring inhibition of ROS production by human NOX4 expressed in CHO cell membranes, 7-chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline exhibited a Ki of 72 nM [1]. Under identical assay conditions, the quinoxaline derivative BDBM50359526 (CHEMBL1926690; C₂₂H₁₉ClN₄O₂, MW 406.87) produced a Ki of 142 nM [2]. This represents a 1.97-fold potency advantage for the target compound within the same target-assay framework.
| Evidence Dimension | NOX4 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 72 nM |
| Comparator Or Baseline | BDBM50359526 (CHEMBL1926690): Ki = 142 nM |
| Quantified Difference | 1.97-fold lower Ki (higher potency) for the target compound |
| Conditions | Cell-free Amplex Red assay; human NOX4 expressed in CHO cell membranes; ROS production inhibition measured after 20 min |
Why This Matters
For research programs requiring maximal NOX4 target engagement at minimal compound concentrations, the ~2-fold potency difference directly influences effective concentration ranges and may reduce solvent/DMSO burden in cellular assays.
- [1] BindingDB BDBM50359523 (CHEMBL1927147); Ki 72 nM, human NOX4, CHO cell membrane assay curated by ChEMBL (assay ID ChEMBL_792879). View Source
- [2] BindingDB BDBM50359526 (CHEMBL1926690); Ki 142 nM, human NOX4, identical assay format as BDBM50359523. View Source
